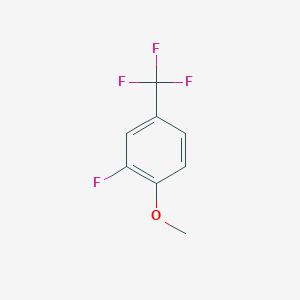
2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene
Descripción general
Descripción
The compound "2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene" is a fluorinated aromatic molecule that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated aromatic compounds and their properties, which can provide insights into the behavior and characteristics of similar compounds. Fluorinated aromatic compounds are known for their unique properties, such as high thermal stability and potential applications in materials science and as probes in chemical sensing .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can involve multi-step procedures, starting from related benzazoles or other aromatic precursors. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step process from corresponding 2-(pentafluorophenyl)benzazoles . Similarly, the synthesis of a fluorinated polyimide involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . These methods highlight the complexity and specificity required in synthesizing fluorinated aromatic compounds, which may be applicable to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be determined using techniques such as X-ray crystallography. For example, the molecular structure of a highly crowded fluorinated benzene was determined using this method . The structure of the compound can influence its physical properties and reactivity. The presence of fluorine atoms can significantly affect the electron distribution within the molecule, potentially leading to unique chemical behavior.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used for the quantitative fluorination of aromatic substrates . This suggests that "this compound" may also undergo similar reactions, where the fluorine atoms could be reactive sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds often exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the case of soluble fluoro-polyimides . The fluorescence spectra and quenching studies of various fluoro(trifluoromethyl)benzenes indicate that these compounds can have structured fluorescence spectra and are sensitive to environmental changes such as pressure and the presence of other chemicals . These properties are important for applications in materials science and sensing technologies.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
The compound 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene, due to its unique structural properties, plays a critical role in the synthesis of complex molecules. For example, it has been utilized in the synthesis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, showcasing its versatility in forming compounds with potential biological activity (Xu Liang, 2009).
Fluorination of Ketones
The fluoro- and methoxy-substituted derivatives of this compound have been used for the direct α-fluorination of ketones, highlighting its importance in introducing fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals (S. Stavber, M. Jereb, M. Zupan, 2002).
Liquid Crystal Research
This compound derivatives have been studied for their ordering properties in liquid crystals. Computational analyses provide insights into the molecular ordering of nematic and smectic phases, contributing to the development of materials with specific optical properties (D. Ojha, V. Pisipati, 2003).
Synthesis of Hyperbranched Polymers
Research has also explored the synthesis of hyperbranched poly(arylene ether)s from trifluoromethyl-activated monomers, demonstrating the compound's utility in creating materials with high thermal stability and potential applications in coatings and advanced composites (Susanta Banerjee, H. Komber, L. Häussler, B. Voit, 2009).
Organic Synthesis and Polymerization
In organic synthesis, derivatives of this compound have been employed to create novel trisubstituted ethylenes for styrene copolymerization. These studies illustrate the compound's role in designing new polymeric materials with unique properties, such as enhanced thermal stability and specific functional groups for further chemical modifications (Julianne Cappas, Emma Caraus, Sharad Chandra, et al., 2021).
Mecanismo De Acción
Target of Action
Molecules with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes . The role of these targets would depend on the specific biological context in which the compound is used.
Mode of Action
It’s known that the trifluoromethyl group can participate in key hydrogen bonding interactions with proteins , which could influence the compound’s interaction with its targets.
Biochemical Pathways
The compound could potentially influence pathways involving enzymes that it targets . The downstream effects would depend on the specific pathways and the context in which the compound is used.
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function or signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene. For instance, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with targets .
Propiedades
IUPAC Name |
2-fluoro-1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDWWZJPJHTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515200 | |
| Record name | 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78263-49-7 | |
| Record name | 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)
![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)
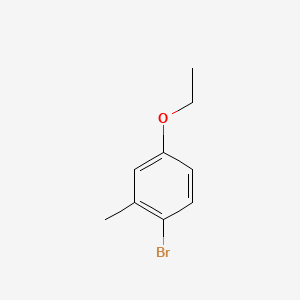
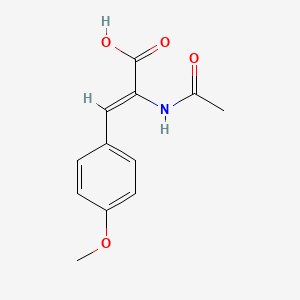
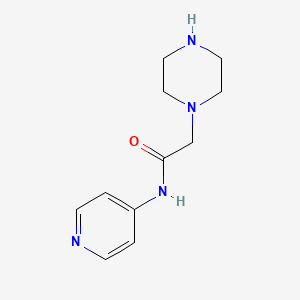
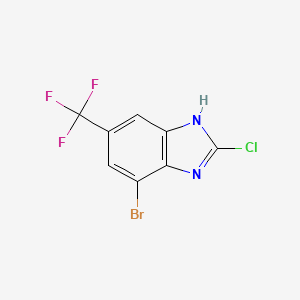
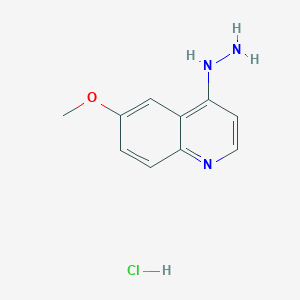
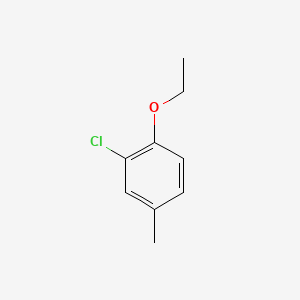
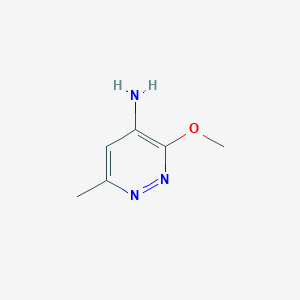
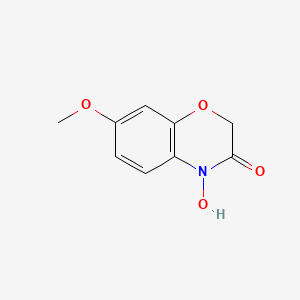
![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)

![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)